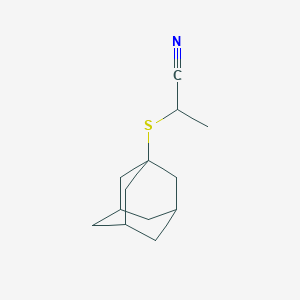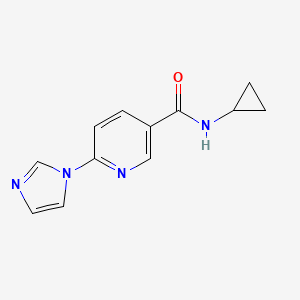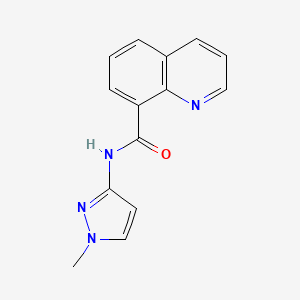
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide, also known as DOF, is a chemical compound that has been widely studied for its potential applications in scientific research. DOF is a small molecule that has shown promise in a variety of fields, including neuroscience, cancer research, and drug development. In
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is not fully understood, but it is believed to act as a modulator of the glutamate system. Glutamate is an important neurotransmitter in the brain that is involved in a variety of processes, including learning and memory. N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to increase the release of glutamate in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is its small size, which allows it to easily penetrate cell membranes and cross the blood-brain barrier. This makes it useful for studying the effects of drugs on the brain and for developing new drugs for the treatment of neurological diseases. However, one limitation of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are many future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide. One area of research is the development of more potent analogs of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide that may be useful in a wider range of applications. Another area of research is the study of the long-term effects of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide on the brain and other organs. Additionally, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide may be useful in the development of new therapies for a variety of diseases, including neurodegenerative diseases, cancer, and inflammatory diseases.
Méthodes De Synthèse
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoic acid with 4,5-dimethyl-2-aminooxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide as a white solid that can be purified using column chromatography.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug development, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPCEMLGPKILQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)







![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)


